molecular formula C9H8O3 B158835 2,3-Dihydro-1-benzofuran-2-carboxylic acid CAS No. 1914-60-9

2,3-Dihydro-1-benzofuran-2-carboxylic acid

Cat. No. B158835
CAS RN: 1914-60-9
M. Wt: 164.16 g/mol
InChI Key: WEVFUSSJCGAVOH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-2-carboxylic acid is a chemical compound with the empirical formula C9H8O3 . It is a white solid and is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which are potential anticancer agents .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1-benzofuran-2-carboxylic acid involves a unique Rh (III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . This redox-neutral [3 + 2] annulation offers chemoselectivity, good substrate/functional group compatibility, and profound synthetic potentials .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1-benzofuran-2-carboxylic acid consists of a benzofuran ring attached to a carboxylic acid group . The molecular weight of the compound is 164.16 .


Chemical Reactions Analysis

Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-2-carboxylic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The construction of benzofuran rings has been achieved through methods such as a unique free radical cyclization cascade .


Physical And Chemical Properties Analysis

2,3-Dihydro-1-benzofuran-2-carboxylic acid is a white solid with a melting point of 116-118°C and a predicted boiling point of 340.5±31.0°C . The compound has a predicted density of 1.347±0.06 g/cm3 .

Scientific Research Applications

Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-2-carboxylic acid”, have been studied in various scientific fields due to their strong biological activities . Here are some potential applications:

  • Anti-tumor Activity : Benzofuran compounds have shown potential as anti-tumor agents . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized using microwave-assisted synthesis (MWI). These compounds were evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .

  • Anti-oxidative Activity : These compounds also exhibit anti-oxidative activities . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.

  • Anti-viral Activity : Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

  • Inhibitor Effect Against Cancer and Microbial Diseases : Molecular docking studies on derivatives of benzofuran-carboxylic acids, including 1-benzofuran-2-carboxylic acid (2BF), have demonstrated the potential inhibitor effect of these acids against cancer and microbial diseases.

  • Pim-1 Inhibitors : Novel benzofuran-2-carboxylic acids have been discovered as potent Pim-1 inhibitors using fragment based screening followed by X-ray structure guided medicinal chemistry optimization .

  • Antiprotozoal Activity : These compounds have demonstrated antiprotozoal properties . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.

  • Antitubercular Activity : Benzofuran compounds have shown antitubercular activities . For example, some benzofuran derivatives have been demonstrated to be potent inhibitors of topoisomerase I .

  • Anti-inflammatory Activity : These compounds also exhibit anti-inflammatory activities . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.

  • Anticonvulsant Activity : Benzofuran compounds have shown anticonvulsant activities . For example, some benzofuran derivatives have been demonstrated to be potent sigma receptors .

  • Anti-Alzheimer’s Activity : Benzofuran compounds have shown potential as agents for the treatment of neurological disorders such as Alzheimer’s disease . For example, benzofuran-2-carboxylic acids are produced from 3-halocoumarins, such as 3-bromocoumarin (6,7-dimethoxy-3-bromocoumarin), quite readily via a Perkin (coumarin-benzofuran ring contraction) rearrangement reaction in the presence of a base such as sodium hydroxide in ethanol or methanol .

  • Antihyperlipidemic Activity : Benzofuran derivatives have shown potential as antihyperlipidemic agents . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.

  • Antidiabetic Activity : These compounds also exhibit antidiabetic activities . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.

  • Antihypertensive Activity : Benzofuran compounds have shown antihypertensive activities . For example, some benzofuran derivatives have been demonstrated to be potent inhibitors of carbonic anhydrase .

  • Antiarrhythmic Activity : These compounds also exhibit antiarrhythmic activities . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.

  • Pharmaceutical Synthesis Intermediate : “2,3-Dihydro-1-benzofuran-2-carboxylic acid” is a commonly used drug synthesis intermediate, used to synthesize some drugs and anti-cancer drugs .

  • Organic Synthesis Raw Material : “2,3-Dihydro-1-benzofuran-2-carboxylic acid” can be used as a raw material for organic synthesis and used to synthesize other organic compounds .

Safety And Hazards

The compound may cause irritation of the digestive tract if ingested, respiratory tract irritation if inhaled, and may be harmful if absorbed through the skin . It is classified under the GHS07 hazard class, with hazard statements H315-H319-H335 .

Future Directions

Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVFUSSJCGAVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380181, DTXSID20901146
Record name 2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-2-carboxylic acid

CAS RN

1914-60-9
Record name 2,3-Dihydrobenzofuran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1-benzofuran-2-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 1-benzofuran-2-carboxylic acid (40.0 g, 250.0 mmol) and palladium hydroxide (20 wt. % on carbon, 2.0 g) in acetic acid (400 ml) was heated at 60° C. under a hydrogen atmosphere (80 psi) for 2 h. The mixture was filtered to give a solution of the title compound (39.5 g) in acetic acid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1-benzofuran-2-carboxylic acid
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2,3-Dihydro-1-benzofuran-2-carboxylic acid
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Reactant of Route 6
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Citations

For This Compound
24
Citations
GQ Shi, JF Dropinski, Y Zhang, C Santini… - Journal of medicinal …, 2005 - ACS Publications
The design and synthesis of a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids as highly potent and subtype-selective PPARα agonists are reported. Systematic study of …
Number of citations: 110 pubs.acs.org
S Ferorelli, C Franchini, F Loiodice, MG Perrone… - Tetrahedron …, 2001 - Elsevier
The lipase-catalysed kinetic resolution of methyl esters of (±)-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, (±)-6-chloro-2,3-dihydro-4H-1-benzopyran-2-carboxylic acid, and (±)-…
Number of citations: 11 www.sciencedirect.com
F Wu, F Tian, Z Jin, J Liu, W Jin, X Chen… - Cereal …, 2022 - Wiley Online Library
Background and objectives Pure wheat bran and wheat germ are the by‐products of sieved flour. Pure wheat bran contains a substantial amount of dietary fiber, vitamins B and D, and …
Number of citations: 4 onlinelibrary.wiley.com
Y Li, S Su, G Zhao, R Zhang, Y Wei, Z Yao - Available at SSRN 4004897 - papers.ssrn.com
In this study, an UHPLC-QE-MS approach in combined with multivariate statistical analysis was used to study the metabolites of Lycium barbarum during its growth, especially the …
Number of citations: 0 papers.ssrn.com
AW Indrianingsih, A Windarsih, E Noviana, SM Asari… - Process …, 2023 - Elsevier
Frangipani flower (Plumeria rubra) plants are commonly found and grown in tropical and subtropical regions. The present study explored the antioxidant, α-glucosidase inhibitor, and …
Number of citations: 1 www.sciencedirect.com
A Kotljarov, RA Irgashev, VO Iaroshenko… - …, 2009 - thieme-connect.com
Reactions of 3-(polyfluoroacyl) chromones and their hetero analogues with a number of 1, 3-NCN-dinucleophiles, such as amidines or guanidines, were studied in detail, and …
Number of citations: 29 www.thieme-connect.com
C Jiang, DG Moon, J Ma, L Chen - Beverage Plant Research, 2022 - maxapress.com
Tea plant (Camellia sinensis) and its closely related species and varieties belong to Sect. Thea (L.) Dyer, Camellia L. There are abundant compounds in the fresh shoots of section Thea …
Number of citations: 4 www.maxapress.com
H Wu, R Liu, J Wang, T Li, Y Sun… - Journal of …, 2021 - Wiley Online Library
Baihe Dihuang decoction is a commonly used herbal formula to treat depression and insomnia in traditional Chinese medicine. This study established a liquid chromatography–mass …
NF Salakhutdinov, SS Laev - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
This review is the first attempt at systematization of the literature data on the structures and activities of triglyceride-lowering agents which used in medical practice or are in development…
Number of citations: 22 www.sciencedirect.com
Z Han, Q Huang, M Lv, M Ma, W Zhang, W Feng, R Hu… - Heliyon, 2023 - cell.com
Background Qizhu Anti-Cancer Recipe (QACR) is a traditional Chinese medicine widely used in treating several liver diseases. However, its function and the relevant mechanism …
Number of citations: 2 www.cell.com

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